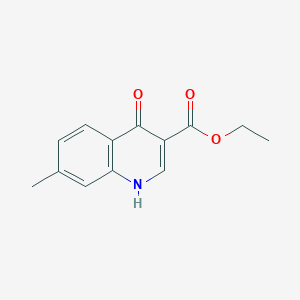![molecular formula C15H17ClN2O B6156137 4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride CAS No. 1197237-28-7](/img/no-structure.png)
4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-(Aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride (AMBCH) is an organic compound with a wide range of scientific and medical applications. It is a white crystalline solid, soluble in water, and has a molecular weight of 323.86 g/mol. AMBCH is used in a variety of biomedical research, including drug synthesis, molecular biology, and pharmacology. It is also used in the production of pharmaceuticals, such as antibiotics and antifungal agents.
Applications De Recherche Scientifique
4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride has a wide range of scientific research applications. It is commonly used in drug synthesis, molecular biology, and pharmacology. In drug synthesis, 4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride is used to create a variety of pharmaceuticals, such as antibiotics and antifungal agents. In molecular biology, it is used to study enzyme activity and gene expression. In pharmacology, it is used to study the effects of drugs on the body and to develop new drugs. It is also used in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride is not well understood. However, it is known to interact with a variety of proteins in the body, including enzymes and receptors. It is believed to interact with these proteins by binding to them, which can affect their activity and lead to changes in the body. For example, it is believed to interact with enzymes involved in drug metabolism, which can affect the absorption and metabolism of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride are not well understood. However, it is known to interact with a variety of proteins in the body, including enzymes and receptors. It is believed to affect the activity of these proteins, which can lead to changes in biochemical and physiological processes. For example, it is believed to interact with enzymes involved in drug metabolism, which can affect the absorption and metabolism of drugs in the body.
Avantages Et Limitations Des Expériences En Laboratoire
4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which makes it easy to obtain and use in laboratory settings. It is also relatively stable and can be stored for long periods of time. However, it is toxic and should be handled with care. Additionally, the mechanism of action is not well understood, which can limit its use in experiments.
Orientations Futures
There are a variety of potential future directions for research on 4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride. One potential direction is to further study its mechanism of action, in order to better understand how it affects biochemical and physiological processes. Another potential direction is to study its use in drug synthesis, in order to develop new drugs and therapeutic agents. Additionally, further research could be done on its use in molecular biology and pharmacology, in order to better understand its effects on gene expression and drug metabolism. Finally, further research could be done on its toxicity, in order to develop better safety protocols for its use in laboratory settings.
Méthodes De Synthèse
4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride is a synthetic compound, which can be synthesized in a laboratory setting by a variety of methods. The most common method is the reaction of 4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxylic acid with anhydrous hydrochloric acid. This reaction produces 4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride in a form of white crystals. Other methods of synthesis include the reaction of aminomethyl biphenyl carboxylic acid with sodium hydroxide, or the reaction of aminomethyl biphenyl carboxylic acid with sodium bicarbonate.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride' involves the reaction of N-methyl-4-(chloromethyl)benzamide with 1,1'-biphenyl-2-amine in the presence of a base to form the desired product. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.", "Starting Materials": [ "N-methyl-4-(chloromethyl)benzamide", "1,1'-biphenyl-2-amine", "Base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Step 1: N-methyl-4-(chloromethyl)benzamide is dissolved in a suitable solvent (e.g. dichloromethane) and a base (e.g. sodium hydride) is added to the solution.", "Step 2: 1,1'-biphenyl-2-amine is added to the reaction mixture and the reaction is allowed to proceed at a suitable temperature (e.g. room temperature) for a suitable time (e.g. 24 hours).", "Step 3: The reaction mixture is quenched with water and the organic layer is separated.", "Step 4: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 5: The crude product is purified by column chromatography to obtain the desired product.", "Step 6: The product is dissolved in hydrochloric acid and the hydrochloride salt form of the compound is obtained by precipitation." ] } | |
Numéro CAS |
1197237-28-7 |
Nom du produit |
4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride |
Formule moléculaire |
C15H17ClN2O |
Poids moléculaire |
276.8 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



